hERG Cardiac Safety Margin: 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one Exhibits 7.6-Fold Weaker hERG Inhibition vs. the Clinical NK-3 Candidate Fezolinetant (Compound 30)
In the same NK-3 antagonist patent family (US 9,422,299 / US 10,030,025), 3-ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (Compound 20) was profiled head-to-head against the clinical-stage comparator fezolinetant (Compound 30) for hERG potassium channel inhibition using whole-cell patch-clamp electrophysiology [1][2]. The target compound exhibited an hERG IC50 of 50,000 nM, approximately 1.56-fold higher (i.e., weaker hERG blockade) than fezolinetant's hERG IC50 of 32,000 nM [1][2]. In the broader structural context of the patent series, this N3-ethyl-4-iminoquinazolinone scaffold anchors the lower-potency end of the hERG SAR continuum, where N3-substituted triazolopyrazine analogs with optimized substituents (e.g., Compound 41, Ki = 11 nM at NK-3) require careful hERG counter-screening [1].
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM). Compound 20 in US 9,422,299 / US 10,030,025 |
| Comparator Or Baseline | Fezolinetant (Compound 30 in same patent family): hERG IC50 = 32,000 nM (32 µM) |
| Quantified Difference | Target compound IC50 is 1.56-fold higher (18,000 nM weaker hERG block) than fezolinetant |
| Conditions | Inhibition of human ERG (hERG, Kv11.1) potassium channel measured by whole-cell patch-clamp electrophysiology (IonWorks platform); data deposited in BindingDB BDBM50112179 and BDBM242764 |
Why This Matters
For NK-3 antagonist programs, the compound's 50 µM hERG IC50 establishes a quantitatively defined lower-reference point on the hERG SAR continuum, enabling teams to benchmark whether structural modifications progressively erode the cardiovascular safety margin relative to a characterized in-family control.
- [1] BindingDB. BDBM50112179 (CHEMBL3608740): Compound 20 hERG IC50 = 50,000 nM. BDBM242764 (US 9,422,299, Compound 30): hERG IC50 = 32,000 nM. Whole-cell patch clamp electrophysiology. Deposited 2017–2021. View Source
- [2] Otsuka Pharmaceutical Co., Ltd. US Patent 10,030,025 and US 9,422,299: Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Compound 20 and Compound 30 hERG data. View Source
